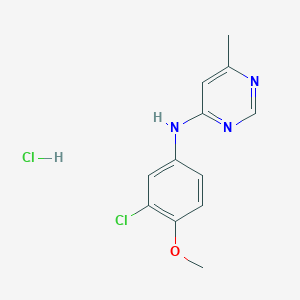![molecular formula C22H26N2O3 B4629035 N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-methylbenzamide](/img/structure/B4629035.png)
N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-methylbenzamide
説明
This compound is part of a broader class of chemicals known for their intricate synthesis processes and multifaceted applications in material science, pharmaceuticals, and organic chemistry research. Its structure suggests it could be involved in studies exploring molecular interactions, polymerization processes, and the development of new materials or medicinal compounds.
Synthesis Analysis
The synthesis of similar complex organic compounds often involves multi-step reactions, including acylation, metalation, and polymerization processes. For instance, the directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide showcases a method to introduce functional groups into benzamide derivatives, potentially applicable to our compound (Reitz & Massey, 1990).
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using techniques like X-ray diffraction and DFT calculations, revealing the impact of intermolecular interactions on molecular geometry. Studies on related molecules highlight the role of crystal packing and dimerization in determining the rotational conformation of aromatic rings (Karabulut et al., 2014).
Chemical Reactions and Properties
Benzamide compounds undergo various chemical reactions, including anionic polymerization, which is influenced by the steric hindrance around ester carbonyl groups. This process can lead to the formation of polymers with well-defined chain structures (Ishizone et al., 2000). Such reactions are crucial for developing new materials with specific properties.
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystallinity, can vary significantly based on their molecular structure. The presence of specific functional groups (e.g., methoxy or butylamino) influences these properties, affecting their application in various domains.
Chemical Properties Analysis
The chemical behavior of benzamide derivatives towards reagents, light, and temperature can provide insights into their reactivity and stability. For instance, substituent-dependent photoinduced intramolecular charge transfer in related compounds highlights how molecular structure affects their photochemical behavior (Yang et al., 2004).
科学的研究の応用
Anionic Polymerization and Block Copolymerization
Research into the anionic polymerization of styrene derivatives, including those with functional groups similar to N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-methylbenzamide, indicates a complex process involving the sequential addition of monomers under specific conditions. This process is crucial for creating block copolymers with diverse applications, ranging from materials science to biomedicine due to their unique properties and structural diversity (Ishizone, Hirao, & Nakahama, 1993).
Photoinduced Intramolecular Charge Transfer
Studies on the photochemical behavior of trans-4-(N-arylamino)stilbene derivatives have unveiled the significant impact of substituents on the formation of twisted intramolecular charge transfer (TICT) states. These findings are pivotal for the development of novel photonic and electronic materials, as they provide insights into the tuning of optical properties through molecular design (Yang, Liau, Wang, & Hwang, 2004).
Phase Behavior of Polymer Blends
The miscibility and phase behavior of poly(4-vinyl phenol) blends with various polymers, explored through hydrogen bonding analyses, offer a foundation for designing polymer blends with tailored mechanical, thermal, and barrier properties. Such knowledge is crucial for applications in packaging, coatings, and other polymer-based technologies (Serman, Painter, & Coleman, 1991).
Carbonylation Reactions
Research into palladium(II)-catalyzed carbonylation of enol esters provides a methodology for synthesizing a variety of carbonyl compounds, which are integral to the pharmaceutical industry for creating active pharmaceutical ingredients and intermediates with complex molecular architectures (Kudo et al., 1996).
特性
IUPAC Name |
N-[(Z)-3-(butylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-4-5-14-23-22(26)20(15-17-10-12-18(27-3)13-11-17)24-21(25)19-9-7-6-8-16(19)2/h6-13,15H,4-5,14H2,1-3H3,(H,23,26)(H,24,25)/b20-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPSNLJCUVFQDE-HKWRFOASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C/C1=CC=C(C=C1)OC)/NC(=O)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-3-(butylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-2-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{1-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B4628962.png)
![N-methyl-1-[4-(2-thienylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B4628967.png)
![5-[3-methoxy-2-(2-propyn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4628971.png)

![1-{[2-methoxy-5-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-4-methylpiperidine](/img/structure/B4628984.png)
![N-[4-(acetylamino)phenyl]-2-methyl-4-quinolinecarboxamide](/img/structure/B4628987.png)


![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4629015.png)
![3-methoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B4629017.png)
![N-(5-chloro-2-phenoxyphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4629019.png)


